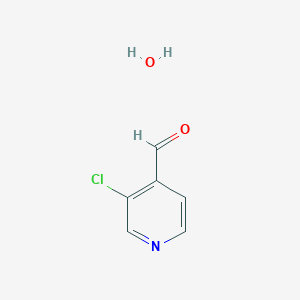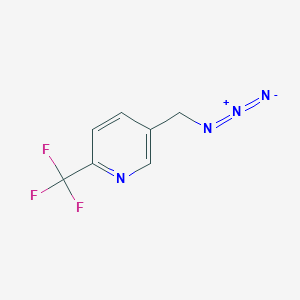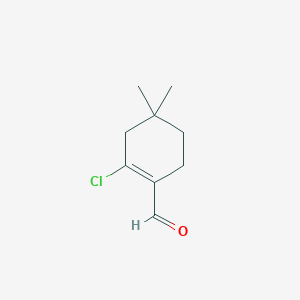
(E)-4-(1-bromoprop-1-en-2-yl)pyridine
概要
説明
(E)-4-(1-bromoprop-1-en-2-yl)pyridine is an organic compound that belongs to the class of pyridines. This compound features a brominated prop-1-en-2-yl group attached to the fourth position of the pyridine ring. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-bromoprop-1-en-2-yl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(prop-1-en-2-yl)pyridine using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound.
化学反応の分析
Types of Reactions
(E)-4-(1-bromoprop-1-en-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond or the bromine atom can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Oxidation Reactions: Formation of pyridine oxides or other oxidized derivatives.
Reduction Reactions: Formation of reduced pyridines or debrominated products.
科学的研究の応用
(E)-4-(1-bromoprop-1-en-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-4-(1-bromoprop-1-en-2-yl)pyridine involves its interaction with molecular targets through its brominated and pyridine moieties. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
4-(1-bromoprop-1-en-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-(1-chloroprop-1-en-2-yl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
4-(1-bromoprop-1-en-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(E)-4-(1-bromoprop-1-en-2-yl)pyridine is unique due to its specific (E)-configuration and the presence of both a brominated prop-1-en-2-yl group and a pyridine ring. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(1-bromoprop-1-en-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-7(6-9)8-2-4-10-5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXANMPCZLCIFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)











![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)
